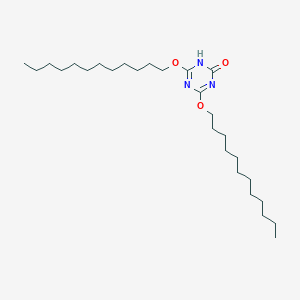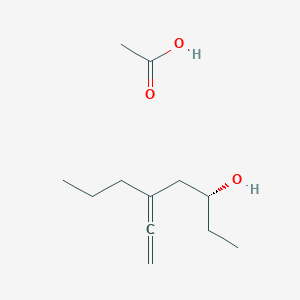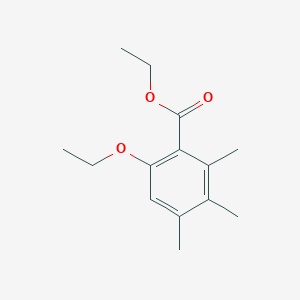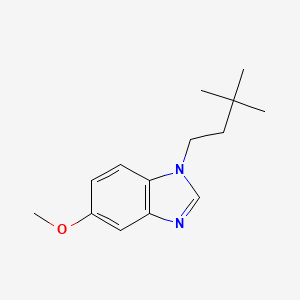![molecular formula C22H26FN5O5 B14209051 N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide CAS No. 724444-40-0](/img/structure/B14209051.png)
N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrimidoazepine ring, and multiple functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidoazepine core, followed by the introduction of the fluorophenyl group and the ethylenediamide moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Wissenschaftliche Forschungsanwendungen
ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-CHLOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL-
- ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-BROMOPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL-
Uniqueness
The uniqueness of ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- lies in its specific fluorophenyl group, which can impart unique chemical and biological properties compared to its chloro- and bromo-substituted analogs
Eigenschaften
CAS-Nummer |
724444-40-0 |
|---|---|
Molekularformel |
C22H26FN5O5 |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
N'-[(10S)-2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-10-yl]-N,N,N'-trimethyloxamide |
InChI |
InChI=1S/C22H26FN5O5/c1-26(2)21(32)22(33)27(3)15-6-4-5-11-28-18(15)25-16(17(29)20(28)31)19(30)24-12-13-7-9-14(23)10-8-13/h7-10,15,29H,4-6,11-12H2,1-3H3,(H,24,30)/t15-/m0/s1 |
InChI-Schlüssel |
WBQCKUNNRLRPOG-HNNXBMFYSA-N |
Isomerische SMILES |
CN(C)C(=O)C(=O)N(C)[C@H]1CCCCN2C1=NC(=C(C2=O)O)C(=O)NCC3=CC=C(C=C3)F |
Kanonische SMILES |
CN(C)C(=O)C(=O)N(C)C1CCCCN2C1=NC(=C(C2=O)O)C(=O)NCC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)

![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)


![Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14209010.png)
![Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14209011.png)


![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)

